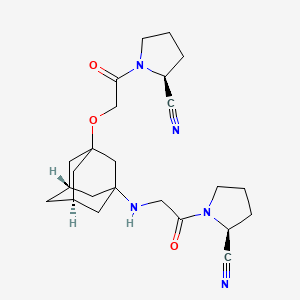
(2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin: is a selective and reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). This compound is primarily used in the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, it prevents the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin involves several steps:
Hydrolysis: The initial compound undergoes hydrolysis under alkaline conditions to form an intermediate compound.
Chloracetylation: This intermediate reacts with chloracetyl chloride to form another intermediate.
Dehydration: The intermediate undergoes dehydration with trifluoroacetic anhydride (TFAA).
Final Reaction: The final intermediate reacts with 3-amino-1-adamantane alcohol to form this compound.
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing impurities. The process involves careful control of reaction conditions and purification steps to ensure high chemical and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are also possible but not typically utilized in its primary therapeutic applications.
Substitution: The compound can undergo substitution reactions, particularly involving the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin is studied for its unique structural properties and reactivity .
Biology: Biologically, it is significant for its role in inhibiting DPP-4, which affects glucose metabolism and insulin secretion .
Medicine: Medically, it is used to manage type 2 diabetes mellitus by enhancing the levels of incretin hormones, thereby improving glycemic control .
Industry: In the pharmaceutical industry, it is used in the formulation of oral anti-diabetic medications .
Mechanism of Action
(2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin works by selectively inhibiting the enzyme DPP-4. This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and suppress glucagon release, leading to improved blood glucose regulation .
Comparison with Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: Also inhibits DPP-4 but has different pharmacokinetic properties.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to Vildagliptin.
Uniqueness: (2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin is unique due to its specific structural configuration, which contributes to its selectivity and potency as a DPP-4 inhibitor .
Properties
Molecular Formula |
C24H33N5O3 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(2S)-1-[2-[[(5S,7R)-3-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethoxy]-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27-23-8-17-7-18(9-23)11-24(10-17,16-23)32-15-22(31)29-6-2-4-20(29)13-26/h17-20,27H,1-11,14-16H2/t17-,18+,19-,20-,23?,24?/m0/s1 |
InChI Key |
QMYNMOXNAPYOLO-CIGGEUDFSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)OCC(=O)N5CCC[C@H]5C#N)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OCC(=O)N5CCCC5C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


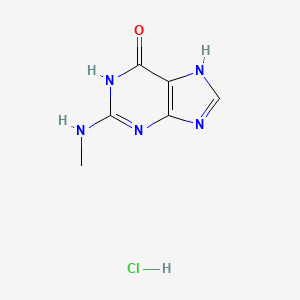
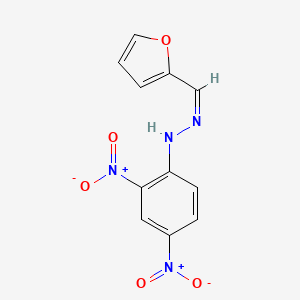
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide](/img/structure/B13843632.png)
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
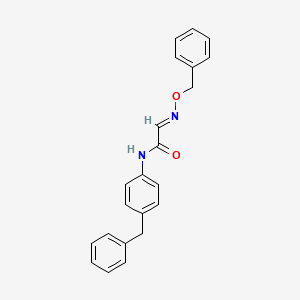
![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)
![7-(3-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843650.png)
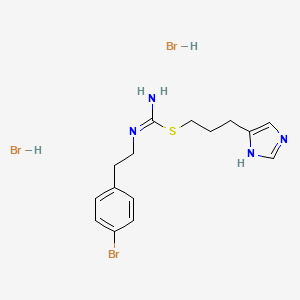
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)
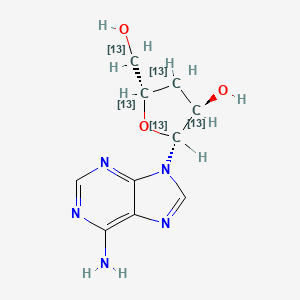

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13843686.png)
